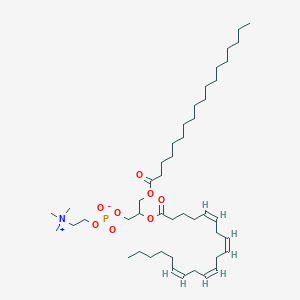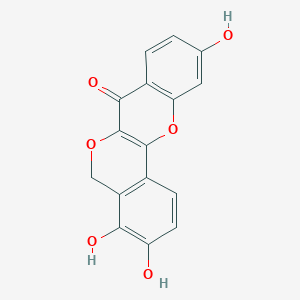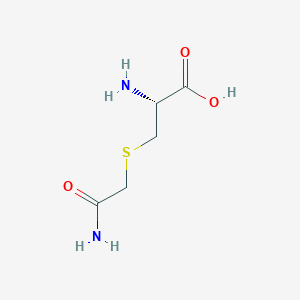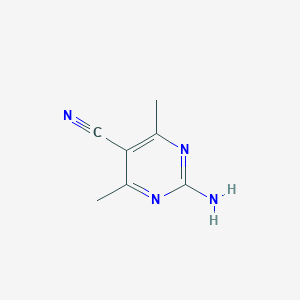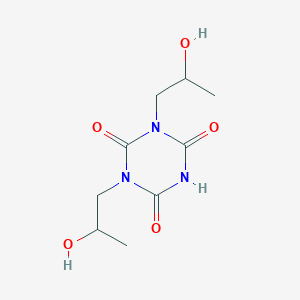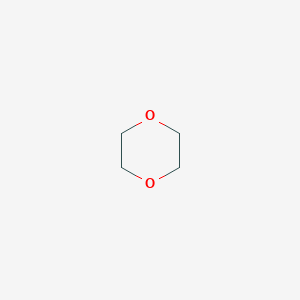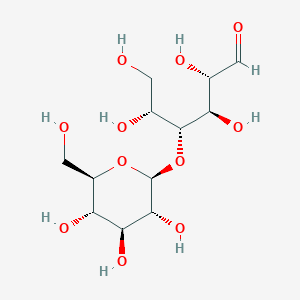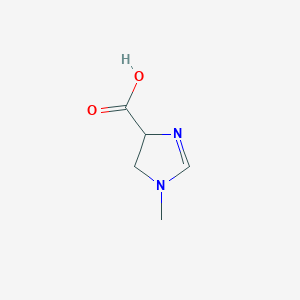
1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are heterocyclic compounds that are known for their diverse range of biological activities and applications in medicinal chemistry. The compound is structurally related to other imidazole derivatives that have been studied for various potential applications, including drug synthesis and coordination chemistry .
Synthesis Analysis
The synthesis of related imidazole derivatives has been explored in several studies. For instance, the selective decarboxylation of 1-methyl-4,5-imidazoledicarboxylic acid to obtain 1-methyl-5-imidazolecarboxylic acid and 1-methyl-4-imidazolecarboxylic acid has been achieved using different solvents and conditions . Additionally, the synthesis of 1H-imidazol-4(5H)-ones as nucleophilic α-amino acid equivalents demonstrates the versatility of imidazole derivatives in constructing complex molecules with stereogenic centers . These synthetic approaches highlight the reactivity and functional group transformations that are possible with imidazole derivatives.
Molecular Structure Analysis
The molecular structure and electronic features of imidazole derivatives can be studied using various spectroscopic and theoretical methods. For example, a detailed structural and electronic study of 4-methylthiadiazole-5-carboxylic acid, a thiadiazole derivative, was performed using density functional theory (DFT) to investigate its conformers, vibrational spectra, and hydrogen bonding . Although this study does not directly analyze 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid, it provides insights into the types of analyses that can be applied to similar heterocyclic compounds.
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions, including condensation, addition, and cyclocondensation reactions. For instance, ketene aminals with an imidazolidine ring have been synthesized by condensation of 4,5-dihydro-2-(methylthio)-1H-imidazoles with active methylene compounds . These reactions demonstrate the reactivity of imidazole derivatives and their potential to form complex heterocyclic structures with interesting chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be influenced by their molecular structure and the presence of functional groups. For example, the study of 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid with Cu(II) cations resulted in the formation of one-dimensional coordination polymers, showcasing the ability of imidazole derivatives to participate in metal-ligand bonding and form extended structures . These properties are essential for understanding the behavior of imidazole derivatives in various chemical environments and their potential applications in materials science and coordination chemistry.
Scientific Research Applications
Chemistry and Synthesis of Heterocycles
The chemistry of derivatives similar to 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid highlights their importance as building blocks in the synthesis of heterocyclic compounds. These compounds are crucial for creating a variety of heterocycles including pyrazolo-imidazoles, thiazoles, and others. The unique reactivity of such derivatives offers mild reaction conditions for generating versatile dyes and heterocycles from a wide range of precursors, indicating their significant role in chemical synthesis and the development of new materials (Gomaa & Ali, 2020).
Anticancer Agent Development
Knoevenagel condensation, a reaction involving the synthesis of α, β-unsaturated ketones or carboxylic acids, utilizes compounds like 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid for creating libraries of chemical compounds with significant pharmacological interest. These compounds have shown remarkable anticancer activity by targeting various cancer targets, illustrating the potential of such derivatives in drug discovery and anticancer agent development (Tokala, Bora, & Shankaraiah, 2022).
Green Chemistry and Environmental Applications
Research on compounds like 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid contributes to green chemistry by developing environmentally benign synthesis methods. A practical synthesis example highlights the use of such compounds in creating intermediates for metal passivators and light-sensitive materials, demonstrating their potential in environmental sustainability and green chemistry initiatives (Gu, Yu, Zhang, & Xu, 2009).
Biologically Active Compounds
Natural carboxylic acids and their derivatives, including those related to 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid, possess significant biological activity. Their structure influences their antioxidant, antimicrobial, and cytotoxic activity, playing a crucial role in the development of new therapeutics and understanding the structural basis of bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Corrosion Inhibition
Imidazole derivatives, closely related to 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid, serve as effective corrosion inhibitors. Their unique chemical structure allows strong adsorption onto metal surfaces, offering protection against corrosion in various industries. This application underscores the industrial importance of such compounds in extending the life of metal structures and components (Sriplai & Sombatmankhong, 2023).
Future Directions
Imidazole compounds have become an important synthon in the development of new drugs . They show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future research directions could involve exploring the potential applications of “1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid” in these areas.
properties
IUPAC Name |
1-methyl-4,5-dihydroimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-7-2-4(5(8)9)6-3-7/h3-4H,2H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVVSXUNUZSZBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(N=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601811 |
Source


|
| Record name | 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid | |
CAS RN |
17289-23-5 |
Source


|
| Record name | 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


